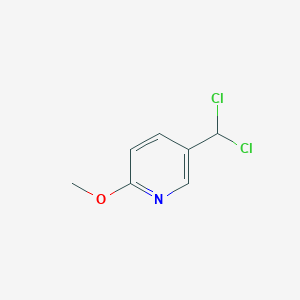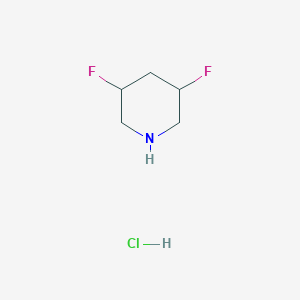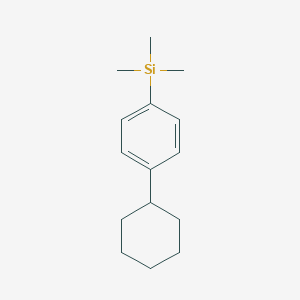
(4-Cyclohexylphenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclohexylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C15H24Si and a molecular weight of 232.44 g/mol . This compound features a cyclohexyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group. It is primarily used in organic synthesis and material science due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
(4-Cyclohexylphenyl)trimethylsilane can be synthesized through various methods. One common approach involves the reaction of (4-cyclohexylphenyl)magnesium bromide with trimethylchlorosilane under anhydrous conditions. The reaction typically proceeds as follows:
(4-Cyclohexylphenyl)MgBr+ClSi(CH3)3→(4-Cyclohexylphenyl)Si(CH3)3+MgBrCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
(4-Cyclohexylphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form corresponding silanols.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride to yield silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Silanols.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
(4-Cyclohexylphenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols and amines.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings
作用機序
The mechanism of action of (4-Cyclohexylphenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The compound can also participate in radical reactions, where the silicon-hydrogen bond is cleaved to generate reactive silyl radicals .
類似化合物との比較
Similar Compounds
Trimethylsilane: (CH3)3SiH
Triethylsilane: (C2H5)3SiH
Tris(trimethylsilyl)silane: (TMS)3SiH
Uniqueness
(4-Cyclohexylphenyl)trimethylsilane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other silanes. This makes it particularly useful in specific synthetic applications where such properties are advantageous .
特性
分子式 |
C15H24Si |
|---|---|
分子量 |
232.44 g/mol |
IUPAC名 |
(4-cyclohexylphenyl)-trimethylsilane |
InChI |
InChI=1S/C15H24Si/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h9-13H,4-8H2,1-3H3 |
InChIキー |
RNPCGKFVOUWBER-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


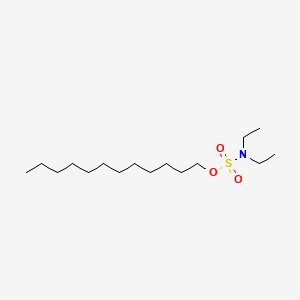

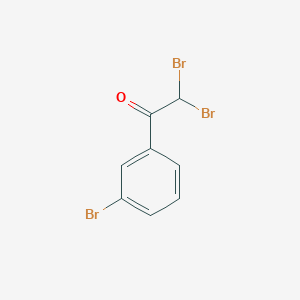
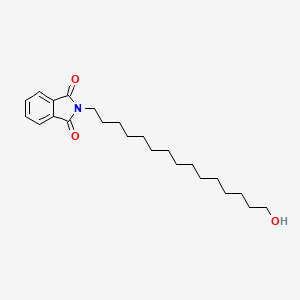
![Benzo[d]oxazole-7-sulfonyl Chloride](/img/structure/B15336841.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336845.png)
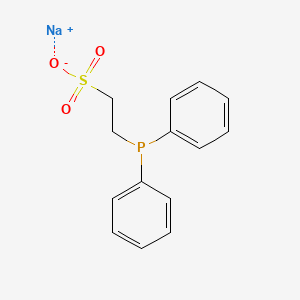

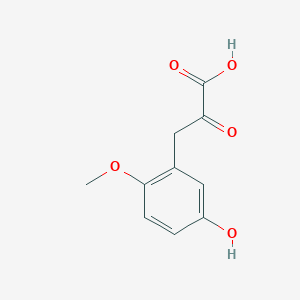
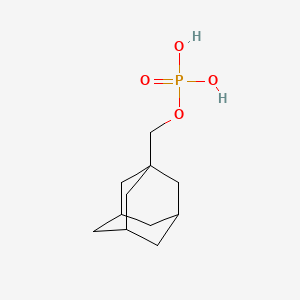
![1-[(Chloromethoxy)methyl]-2-fluorobenzene](/img/structure/B15336869.png)

